molecular formula C8H11NO3 B1214438 2-Ethoxyethyl 2-cyanoacrylate CAS No. 21982-43-4

2-Ethoxyethyl 2-cyanoacrylate

Cat. No. B1214438
CAS RN: 21982-43-4
M. Wt: 169.18 g/mol
InChI Key: IQDPHMACOQAPBQ-UHFFFAOYSA-N
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Description

2-Ethoxyethyl 2-cyanoacrylate is a chemical compound with the molecular formula C8H11NO3 . It is a commonly known odorless, non-blooming liquid cyanoacrylate and is already established in commercial cyanoacrylate-based adhesives . It is a hydrophilic monomer .


Synthesis Analysis

Ethyl 2-cyanoacrylate, a closely related compound, is prepared by the condensation of formaldehyde with ethyl cyanoacetate . This exothermic reaction affords the polymer, which is subsequently sintered, thermally “cracked” to give the monomer . Alternatively, it can be prepared by the ethoxy carbonylation of cyanoacetylene .


Molecular Structure Analysis

The molecular structure of 2-Ethoxyethyl 2-cyanoacrylate consists of carbon, hydrogen, nitrogen, and oxygen atoms . The average mass of the molecule is 169.178 Da, and the monoisotopic mass is 169.073898 Da .


Chemical Reactions Analysis

Ethyl 2-cyanoacrylate and its cousins, including 2-Ethoxyethyl 2-cyanoacrylate, polymerize instantly in the presence of water . The small amount of moisture in the air is enough to initiate polymerization . The polymer forms within a matter of minutes, creating a bond that is often stronger than the materials it joins .


Physical And Chemical Properties Analysis

2-Ethoxyethyl 2-cyanoacrylate is a colorless liquid with low viscosity . It has a faint sweet smell in its pure form . It is the main component of cyanoacrylate glues and can be encountered under many trade names .

Scientific Research Applications

Synthesis and Characterization

  • 2-Ethoxyethyl cyanoacetate, a principal raw material for making 2-ethoxyethyl-α-cyanoacrylate adhesives, has been synthesized using transesterification. Optimum conditions include a mole ratio of 2-ethoxyethanol to ethyl cyanoacetate of 2:1, resulting in a product yield of 85% and purity of 97.3% (H. Bin, Chen Ji-wei, & C. Zheng, 2014).
  • Ethoxyethyl α‐cyanoacrylate has been synthesized and characterized, demonstrating that it is a hard adhesive with higher toughness than conventional ethyl α‐cyanoacrylate (Y. Hwang, Chiou-Ping Hwang, R. Tsiang, & Michael H. Chen, 2003).

Medical and Surgical Applications

  • Ethyl 2-cyanoacrylate, a related compound, has been used as a tissue adhesive in cardiovascular and thoracic surgery, showing no significant histopathological difference compared to conventionally sutured tissues (M. Kaplan, S. Bozkurt, M. Kut, S. Kullu, & M. Demirtaş, 2004).
  • Cyanoacrylates have been used for skin closure in medical contexts, with newer, longer-chain CAs like octyl-2-cyanoacrylate gaining acceptance for multiple uses including as adhesives and dressings (W. Eaglstein & T. Sullivan, 2005).

Agricultural Applications

Potential for Nanoparticle Formation

  • Alkyl cyanoacrylates like ethyl 2-cyanoacrylate have been used for nanoparticle formation in biomedical applications, suggesting a potential area of research for 2-ethoxyethyl 2-cyanoacrylate derivatives (S. Kim, K. Evans, & A. Biswas, 2013).

Biomedical Compatibility and Toxicity Studies

Safety And Hazards

2-Ethoxyethyl 2-cyanoacrylate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure, respiratory system) . It is recommended to avoid contact with skin, eyes, and clothing, and to avoid breathing vapors or spray mist .

properties

IUPAC Name

2-ethoxyethyl 2-cyanoprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-3-11-4-5-12-8(10)7(2)6-9/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQDPHMACOQAPBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC(=O)C(=C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26877-41-8
Record name 2-Propenoic acid, 2-cyano-, 2-ethoxyethyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26877-41-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID5066744
Record name 2-Ethoxyethyl 2-cyanoacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5066744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxyethyl 2-cyanoacrylate

CAS RN

21982-43-4
Record name Ethoxyethyl 2-cyanoacrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21982-43-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethoxyethyl cyanoacrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021982434
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 2-cyano-, 2-ethoxyethyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Ethoxyethyl 2-cyanoacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5066744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethoxyethyl 2-cyanoacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.615
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHOXYETHYL CYANOACRYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L74VT267ML
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
C Symanzik, P Weinert, Ž Babić, S Hallmann… - Contact …, 2022 - Wiley Online Library
Current cosmetic regulations primarily focus on protecting consumers, not the professional user who is subjected to a partly different, and certainly more intense exposure to hazardous …
Number of citations: 20 onlinelibrary.wiley.com
MS Havmose, JD Johansen, S Kezic, M Macan… - 2022 - opus4.kobv.de
Current cosmetic regulations primarily focus on protecting consumers, not the professional user who is subjected to a partly different, and certainly more intense exposure to hazardous …
Number of citations: 2 opus4.kobv.de
D Kotzev, V Kotzev - International Journal of Adhesion and Adhesives, 1992 - Elsevier
Cyanoacrylate polymer foams can be obtained by blending cyanoacrylate monomer with an appropriate solvent and a polymerization initiator. Foaming takes place in seconds at room …
Number of citations: 5 www.sciencedirect.com

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